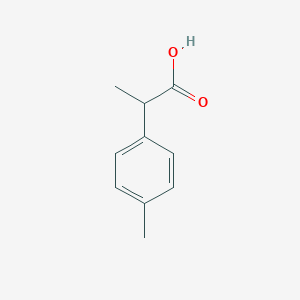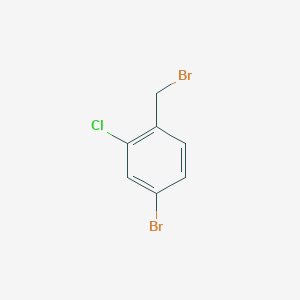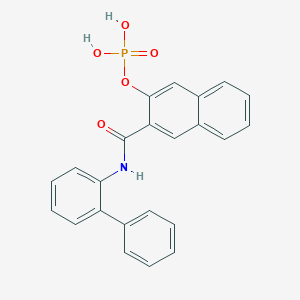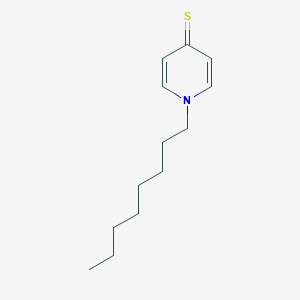
n-Octylpyridine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octylpyridine-4-thione, also known as 2-octyl-4H-pyrido[1,2-a]thione, is a heterocyclic compound that has been extensively studied for its various biological activities. It is a member of the pyridinethione family of compounds, which are known for their potent antioxidant and anti-inflammatory properties.
科学研究应用
N-Octylpyridine-4-thione has been extensively studied for its various biological activities. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of n-octylpyridine-4-thione are as follows:
1. Cancer Treatment: n-Octylpyridine-4-thione has been shown to possess potent anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
2. Neuroprotection: n-Octylpyridine-4-thione has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are responsible for the neurodegeneration seen in these diseases.
3. Anti-inflammatory: n-Octylpyridine-4-thione has been shown to possess potent anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
作用机制
The mechanism of action of n-octylpyridine-4-thione is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as:
1. Antioxidant: n-Octylpyridine-4-thione has been shown to possess potent antioxidant properties. It scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
生化和生理效应
N-Octylpyridine-4-thione has been shown to have various biochemical and physiological effects. Some of these are as follows:
1. Antioxidant: n-Octylpyridine-4-thione scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione induces apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
实验室实验的优点和局限性
N-Octylpyridine-4-thione has various advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Potent Biological Activities: n-Octylpyridine-4-thione possesses potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
2. Easy Synthesis: n-Octylpyridine-4-thione can be synthesized easily and in large quantities.
3. Low Toxicity: n-Octylpyridine-4-thione has been shown to have low toxicity, making it a safe compound for lab experiments.
Limitations:
1. Limited Solubility: n-Octylpyridine-4-thione has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Limited Stability: n-Octylpyridine-4-thione has limited stability, which can make it difficult to store and use in lab experiments.
3. Lack of
体内
Studies: More in vivo studies are needed to determine the efficacy and safety of n-Octylpyridine-4-thione in the treatment of various diseases.
2. Formulation Development: Formulation development is needed to improve the solubility and stability of n-Octylpyridine-4-thione, making it easier to use in lab experiments and potential clinical applications.
3. Combination Therapy: Combination therapy with other compounds may enhance the biological activities of n-Octylpyridine-4-thione, making it a more effective treatment for various diseases.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of n-Octylpyridine-4-thione in humans, paving the way for potential clinical applications.
In conclusion, n-Octylpyridine-4-thione is a promising compound with various biological activities. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
未来方向
There are several future directions for the study of n-Octylpyridine-4-thione. Some of these are as follows:
1.
合成方法
The synthesis of n-octylpyridine-4-thione involves the reaction of 2-mercaptopyridine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure n-octylpyridine-4-thione.
属性
CAS 编号 |
141537-35-1 |
|---|---|
产品名称 |
n-Octylpyridine-4-thione |
分子式 |
C13H21NS |
分子量 |
223.38 g/mol |
IUPAC 名称 |
1-octylpyridine-4-thione |
InChI |
InChI=1S/C13H21NS/c1-2-3-4-5-6-7-10-14-11-8-13(15)9-12-14/h8-9,11-12H,2-7,10H2,1H3 |
InChI 键 |
NLECRNFONPHGMK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C=CC(=S)C=C1 |
规范 SMILES |
CCCCCCCCN1C=CC(=S)C=C1 |
同义词 |
n-Octylpyridine-4-thione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



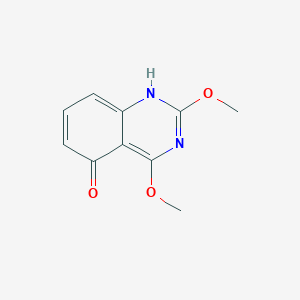
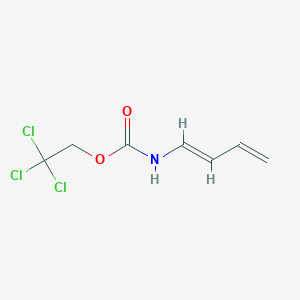
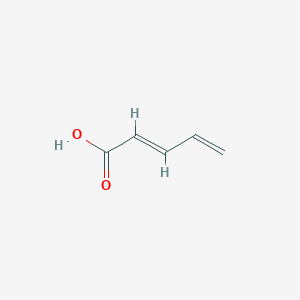
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
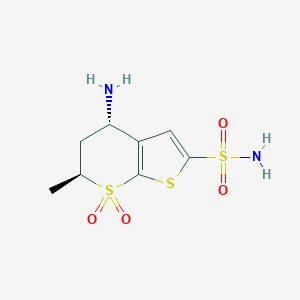
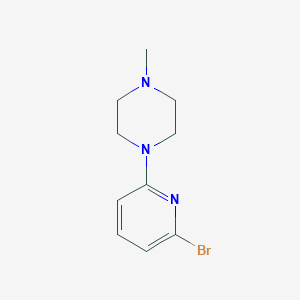
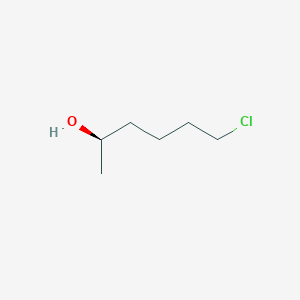
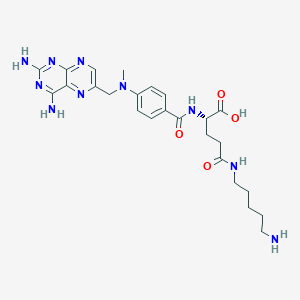
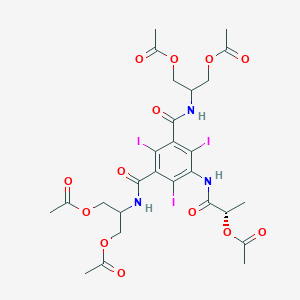
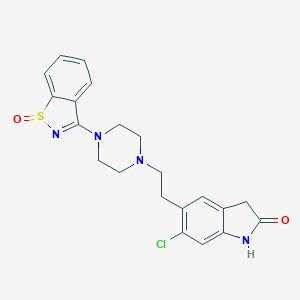
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
